Methyl 2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves multiple steps. One common method includes the reaction of 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL] derivatives with various quinazoline intermediates under controlled conditions. The reaction typically requires the use of solvents like benzene and catalysts such as sodium ethylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(2-METHOXY-2-OXOETHYL)SULFANYL]ACETATE
- ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]ACETATE
- 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]METHYL-3-CARBOXYLATES
Uniqueness
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O7S2 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O7S2/c1-3-32-19(26)13-33-22-24-18-12-15(21(28)31-2)6-9-17(18)20(27)25(22)11-10-14-4-7-16(8-5-14)34(23,29)30/h4-9,12H,3,10-11,13H2,1-2H3,(H2,23,29,30) |
InChI Key |
QOCRFYLLCUIALX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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